molecular formula C21H18FNO2 B495430 2-([1,1'-biphenyl]-4-yloxy)-N-(2-fluorophenyl)propanamide

2-([1,1'-biphenyl]-4-yloxy)-N-(2-fluorophenyl)propanamide

Cat. No.: B495430
M. Wt: 335.4g/mol
InChI Key: MZXNVOCHTZSQNU-UHFFFAOYSA-N
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Description

2-([1,1’-biphenyl]-4-yloxy)-N-(2-fluorophenyl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a biphenyl moiety linked to a propanamide group, with a fluorophenyl substituent. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable candidate for applications in medicinal chemistry, materials science, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,1’-biphenyl]-4-yloxy)-N-(2-fluorophenyl)propanamide typically involves the following steps:

    Formation of the Biphenyl Moiety: The biphenyl structure can be synthesized through various coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through electrophilic aromatic substitution reactions, where a fluorine atom is substituted onto the aromatic ring.

    Formation of the Propanamide Group: The propanamide group can be synthesized by reacting the biphenyl compound with a suitable amine and an acylating agent, such as acetic anhydride or acetyl chloride, under appropriate reaction conditions.

Industrial Production Methods

Industrial production of 2-([1,1’-biphenyl]-4-yloxy)-N-(2-fluorophenyl)propanamide may involve large-scale coupling reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and recrystallization, is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

2-([1,1’-biphenyl]-4-yloxy)-N-(2-fluorophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring or the amide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds or amides.

Scientific Research Applications

2-([1,1’-biphenyl]-4-yloxy)-N-(2-fluorophenyl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-([1,1’-biphenyl]-4-yloxy)-N-(2-fluorophenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-([1,1’-biphenyl]-4-yloxy)-N-(2-fluorophenyl)propanamide can be compared with other similar compounds, such as:

    2-([1,1’-biphenyl]-4-yloxy)-N-(2-chlorophenyl)propanamide: Similar structure but with a chlorine substituent instead of fluorine.

    2-([1,1’-biphenyl]-4-yloxy)-N-(2-bromophenyl)propanamide: Similar structure but with a bromine substituent instead of fluorine.

    2-([1,1’-biphenyl]-4-yloxy)-N-(2-iodophenyl)propanamide: Similar structure but with an iodine substituent instead of fluorine.

The uniqueness of 2-([1,1’-biphenyl]-4-yloxy)-N-(2-fluorophenyl)propanamide lies in its specific fluorine substituent, which can influence its chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H18FNO2

Molecular Weight

335.4g/mol

IUPAC Name

N-(2-fluorophenyl)-2-(4-phenylphenoxy)propanamide

InChI

InChI=1S/C21H18FNO2/c1-15(21(24)23-20-10-6-5-9-19(20)22)25-18-13-11-17(12-14-18)16-7-3-2-4-8-16/h2-15H,1H3,(H,23,24)

InChI Key

MZXNVOCHTZSQNU-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=CC=CC=C1F)OC2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1F)OC2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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